molecular formula C18H28N2O2 B4028453 NNN'N'-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE

NNN'N'-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE

Cat. No.: B4028453
M. Wt: 304.4 g/mol
InChI Key: IRNWPGCWLKWIIY-UHFFFAOYSA-N
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Description

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE is a synthetic organic compound characterized by its unique structure, which includes multiple prop-2-en-1-yl groups attached to a hexanediamide backbone

Properties

IUPAC Name

N,N,N',N'-tetrakis(prop-2-enyl)hexanediamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2O2/c1-5-13-19(14-6-2)17(21)11-9-10-12-18(22)20(15-7-3)16-8-4/h5-8H,1-4,9-16H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IRNWPGCWLKWIIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCN(CC=C)C(=O)CCCCC(=O)N(CC=C)CC=C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE typically involves the reaction of hexanediamide with prop-2-en-1-yl halides under basic conditions. The reaction is carried out in an organic solvent such as dichloromethane or toluene, with a base like potassium carbonate or sodium hydroxide to facilitate the nucleophilic substitution reaction. The reaction mixture is usually stirred at room temperature or slightly elevated temperatures to ensure complete conversion.

Industrial Production Methods

On an industrial scale, the production of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE may involve continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process. Purification of the final product is typically achieved through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE can undergo various chemical reactions, including:

    Oxidation: The prop-2-en-1-yl groups can be oxidized to form corresponding epoxides or diols.

    Reduction: The compound can be reduced to form saturated derivatives.

    Substitution: The amide groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or osmium tetroxide (OsO4) can be used under mild conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst under hydrogen gas.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed

    Oxidation: Epoxides or diols.

    Reduction: Saturated hexanediamide derivatives.

    Substitution: N-substituted hexanediamide derivatives.

Scientific Research Applications

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and polymers.

    Medicine: Investigated for its potential use in developing new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of NNN’N’-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE involves its interaction with molecular targets through its amide and prop-2-en-1-yl groups. These interactions can lead to the formation of stable complexes, which can modulate the activity of enzymes or receptors. The exact pathways involved depend on the specific application and target molecule.

Comparison with Similar Compounds

Similar Compounds

    N,N,N’,N’-Tetrakis(2-hydroxypropyl)ethylenediamine: Known for its use as a catalyst and complexing agent.

    N,N,N’,N’-Tetrakis(2-hydroxyethyl)ethylenediamine: Used as a chelating agent and in the synthesis of various chemical compounds.

Uniqueness

NNN’N’-TETRAKIS(PROP-2-EN-1-YL)HEXANEDIAMIDE is unique due to its multiple prop-2-en-1-yl groups, which provide distinct reactivity and potential for forming stable complexes with a variety of molecules. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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